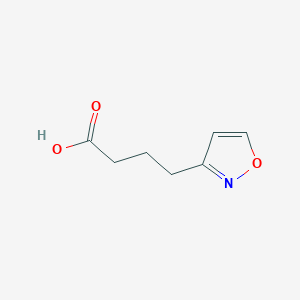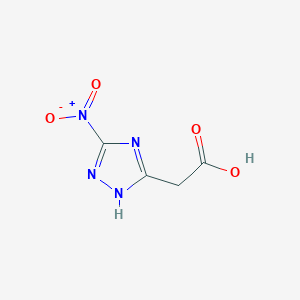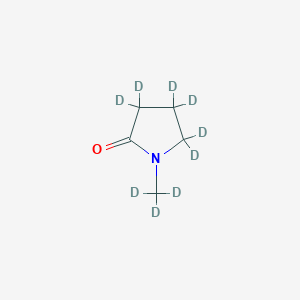
4-(1,2-Oxazol-3-yl)butanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(1,2-Oxazol-3-yl)butanoic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicine. This compound is known to possess several important pharmacological properties and has been extensively studied for its potential use in the treatment of various diseases.
Mecanismo De Acción
The mechanism of action of 4-(1,2-Oxazol-3-yl)butanoic acid is not fully understood. However, it is believed to act by modulating various signaling pathways in the body, including the MAPK/ERK pathway, the NF-κB pathway, and the JAK/STAT pathway. These pathways are involved in various cellular processes, including inflammation, cell growth, and apoptosis.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-(1,2-Oxazol-3-yl)butanoic acid has several important biochemical and physiological effects. It has been shown to reduce inflammation and oxidative stress, improve cognitive function, and protect against neuronal damage. It has also been shown to have anti-cancer properties, inhibiting the growth and proliferation of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 4-(1,2-Oxazol-3-yl)butanoic acid is its versatility. It can be used in a wide range of scientific research applications, from basic research to drug development. However, one of the limitations of this compound is its relatively high cost, which may limit its use in certain research settings.
Direcciones Futuras
There are many future directions for research on 4-(1,2-Oxazol-3-yl)butanoic acid. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another area of interest is its potential use in the treatment of cancer, either as a standalone therapy or in combination with other drugs. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential applications in other areas of medicine.
Métodos De Síntesis
The synthesis of 4-(1,2-Oxazol-3-yl)butanoic acid involves the reaction of 3-amino-1,2-oxazole with butyric anhydride in the presence of a catalyst. This method has been reported to yield high purity and good yields of the desired product.
Aplicaciones Científicas De Investigación
The potential applications of 4-(1,2-Oxazol-3-yl)butanoic acid in scientific research are vast and varied. This compound has been studied for its potential use as an anti-inflammatory agent, an antioxidant, and as a neuroprotective agent. It has also been investigated for its potential use in the treatment of cancer, Alzheimer's disease, and other neurodegenerative disorders.
Propiedades
Número CAS |
170648-43-8 |
|---|---|
Nombre del producto |
4-(1,2-Oxazol-3-yl)butanoic acid |
Fórmula molecular |
C7H9NO3 |
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
4-(1,2-oxazol-3-yl)butanoic acid |
InChI |
InChI=1S/C7H9NO3/c9-7(10)3-1-2-6-4-5-11-8-6/h4-5H,1-3H2,(H,9,10) |
Clave InChI |
LJCUWNQJFZLYDX-UHFFFAOYSA-N |
SMILES |
C1=CON=C1CCCC(=O)O |
SMILES canónico |
C1=CON=C1CCCC(=O)O |
Sinónimos |
3-Isoxazolebutanoicacid(9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.












![Ethanone, 1-(1S,2R,4S)-bicyclo[2.2.1]hept-5-en-2-yl-(9CI)](/img/structure/B63353.png)
![3-Methyl-3,4-diazabicyclo[4.1.0]heptane-2,5-dione](/img/structure/B63354.png)


![1,2-Dimethyl-2,6-diazabicyclo[2.2.0]hex-5-en-3-one](/img/structure/B63361.png)